1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method is the reaction of a suitable pyrrole precursor with a trifluoromethylating agent under radical conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoromethyl group deactivates the pyrrole ring towards electrophilic attack, making EAS less favorable.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions at the 4-position.
Oxidation and Reduction: The carboxylic acid group can undergo typical oxidation and reduction reactions to form derivatives such as esters, amides, and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine for bromination, under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Esterification: Formation of esters from the carboxylic acid group.
Scientific Research Applications
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: Used as a building block in the synthesis of drug candidates with potential anti-inflammatory, antifungal, and anticancer activities.
Agrochemicals: Employed in the development of novel pesticides and herbicides due to its bioactive properties.
Materials Science: Incorporated into the design of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit succinate dehydrogenase (SDH) in fungi, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid
- 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-methyl-4-(trifluoromethyl)-1H-imidazole-3-carboxylic acid
Uniqueness
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it a valuable scaffold in drug design and agrochemical development .
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIGLLMSRXLGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472660 | |
Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130530-01-7 | |
Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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